molecular formula C8H6Cl2O3 B1330102 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid CAS No. 56071-99-9

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

Cat. No. B1330102
CAS RN: 56071-99-9
M. Wt: 221.03 g/mol
InChI Key: TZCCKRXYTBHLMH-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid is a chlorinated phenoxyacetic acid, a class of compounds that includes several herbicides. While the specific compound is not directly studied in the provided papers, related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) are extensively researched due to their agricultural importance and environmental impact.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, often starting with phenols or their derivatives. For instance, the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an intermediate and metabolite of propiverine hydrochloride, was achieved by reacting 2,2-diphenyl-2-hydroxyacetate with methanol and 1-methyl-4-piperidinol . Although this does not directly describe the synthesis of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid, it provides insight into the type of reactions that might be involved in synthesizing chlorinated phenoxyacetic acids.

Molecular Structure Analysis

The molecular structure of chlorinated phenoxyacetic acids is characterized by the presence of chlorine atoms on the aromatic ring, which significantly affects their chemical behavior. The crystal structure of related compounds can be determined using techniques such as X-ray crystallography, as was done for the compound mentioned above .

Chemical Reactions Analysis

Chlorinated phenoxyacetic acids undergo various chemical reactions, including ester hydrolysis, ring hydroxylation, and conjugation. For example, 2,4-D applied to wheat underwent ester hydrolysis followed by the formation of base-labile conjugates and ring hydroxylation to give products such as 2,5-dichloro-4-hydroxyphenoxyacetic acid . These reactions are crucial for understanding the degradation pathways and environmental fate of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenoxyacetic acids are influenced by their molecular structure. For example, the presence of chlorine atoms increases their molecular weight and may affect their solubility and volatility. Gas-liquid chromatography (GLC) and mass spectrometry (MS) are commonly used to analyze these compounds and their formulations . The degradation of 2,4-D by ionizing radiation showed that oxygen concentration strongly influences fragmentation and mineralization, highlighting the importance of environmental conditions on the behavior of these compounds .

Relevant Case Studies

Several case studies have been conducted on the environmental and biological impact of chlorinated phenoxyacetic acids. For instance, the degradation of 2,4-D in various crops after soil application was studied to evaluate metabolic pathways . The cytogenetic effects of 2,4-D were also tested in mice, indicating the potential for chromosome damage . These studies are essential for assessing the safety and ecological consequences of using such herbicides.

Future Directions

The future directions of “2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCCKRXYTBHLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278001
Record name (3,4-dichlorophenyl)(hydroxy)acetic acid
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Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

CAS RN

56071-99-9
Record name 3,4-Dichloro-α-hydroxybenzeneacetic acid
Source CAS Common Chemistry
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Record name NSC 5653
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Record name NSC5653
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Record name (3,4-dichlorophenyl)(hydroxy)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60278001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid
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